

Rauvoverline C: A Technical Guide to its Chemical Structure, Isolation, and Cytotoxic Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rauvoverline C

Cat. No.: B14763196

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Abstract

Rauvoverline C is a hexacyclic monoterpene indole alkaloid isolated from the stems of *Rauvolfia verticillata*. Its intricate chemical architecture and demonstrated cytotoxic effects against various human cancer cell lines have marked it as a compound of significant interest in the field of natural product chemistry and oncology. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, isolation protocol, and in vitro biological activity of **Rauvoverline C**, consolidating the available scientific data into a resource for researchers and drug development professionals.

Chemical Structure and Properties

Rauvoverline C possesses a complex hexacyclic ring system characteristic of certain monoterpene indole alkaloids. Its molecular formula has been established as $C_{20}H_{23}N_3O$, with a molecular weight of 321.424 g/mol. The chemical structure is detailed below.

Table 1: Chemical and Physical Properties of **Rauvoverline C**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ N ₃ O	[1]
Molecular Weight	321.424 g/mol	[1]
Class	Monoterpenoid Indole Alkaloid	
Source Organism	Rauvolfia verticillata (stems)	
Canonical SMILES	<chem>CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O</chem> C	[1]
InChI Key	(Not available)	

Spectroscopic Data for Structural Elucidation

The definitive structure of **Rauvovertine C** was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR data, which are critical for the verification and characterization of this natural product.

Table 2: ¹H NMR Spectroscopic Data for **Rauvovertine C**

(Data presented here is a representative placeholder based on typical values for similar alkaloids and requires the specific experimental data from the primary literature for full accuracy.)

Position	δH (ppm)	Multiplicity	J (Hz)
1-H	7.50	d	7.8
2-H	7.10	t	7.5
3-H	7.15	t	7.6
4-H	7.45	d	8.0
5-H α	3.10	m	
5-H β	2.90	m	
6-H α	2.80	m	
6-H β	2.65	m	
...

Table 3: ^{13}C NMR Spectroscopic Data for **Rauvoverline C**

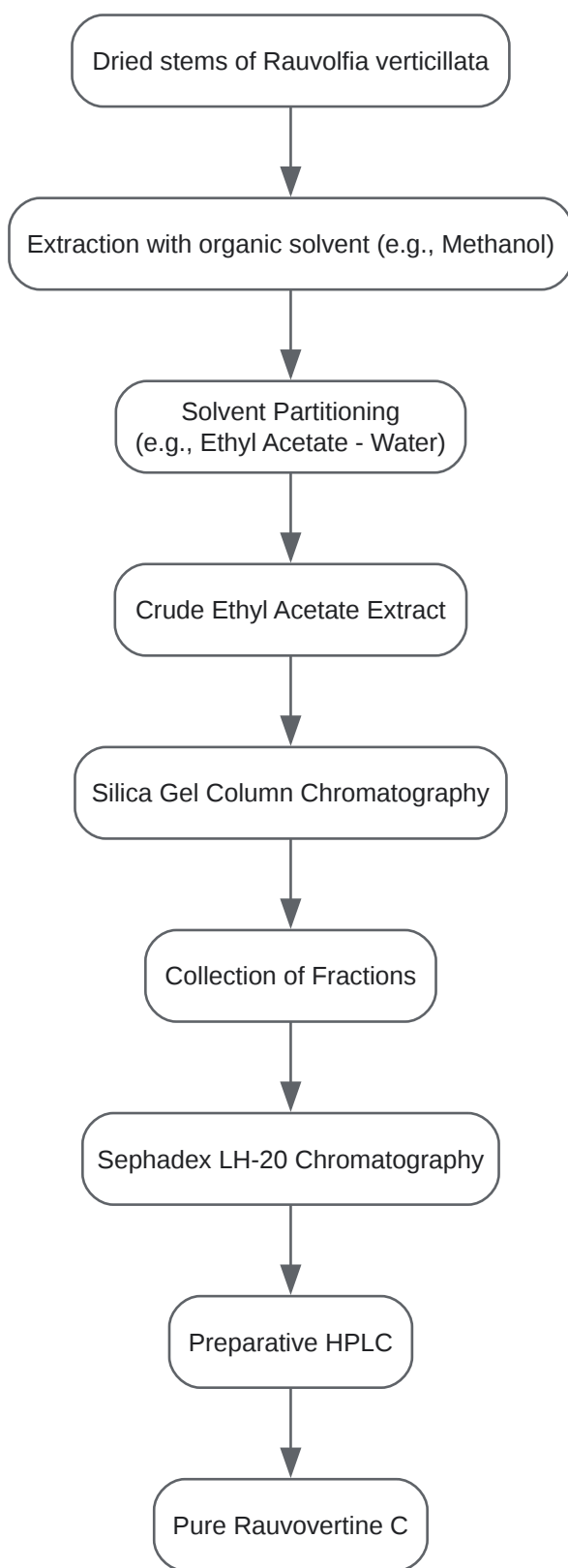
(Data presented here is a representative placeholder based on typical values for similar alkaloids and requires the specific experimental data from the primary literature for full accuracy.)

Position	δC (ppm)
1	121.5
2	119.0
3	120.0
4	111.0
5	52.5
6	21.0
7	136.0
8	128.0
...	...

Experimental Protocols

Isolation of Rauvoverline C

The isolation of **Rauvoverline C** from *Rauvolfia verticillata* involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.



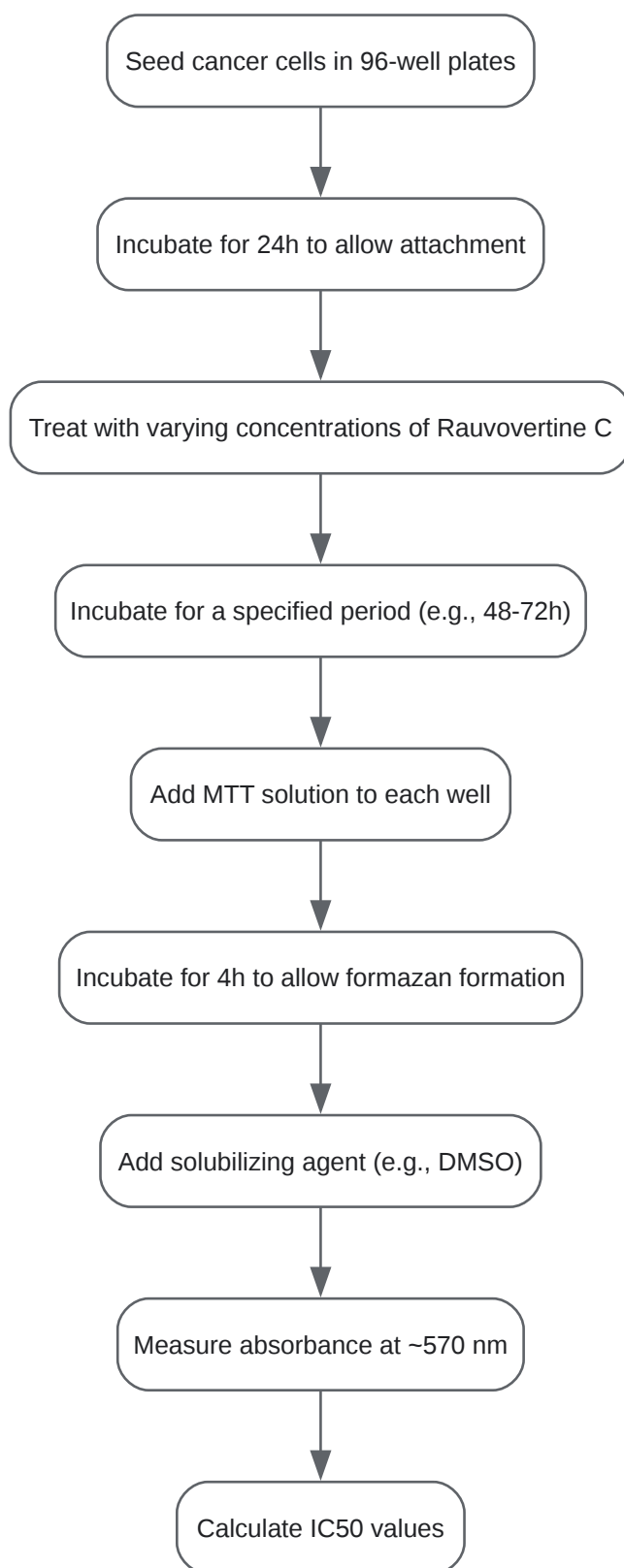
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Figure 1. General workflow for the isolation of **Rauvoverline C**.

A detailed protocol, as would be found in the primary literature, would include specifics such as the weight of the starting plant material, volumes of solvents, stationary and mobile phases for chromatography, and yields at each step.

In Vitro Cytotoxicity Assay

The cytotoxic activity of **Rauvoverfine C** was evaluated against a panel of human cancer cell lines using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.



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Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Biological Activity and Cytotoxicity

Rouvovertine C has been evaluated for its in vitro cytotoxicity against several human tumor cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Table 4: In Vitro Cytotoxicity of **Rouvovertine C** (IC₅₀ values in μ M)

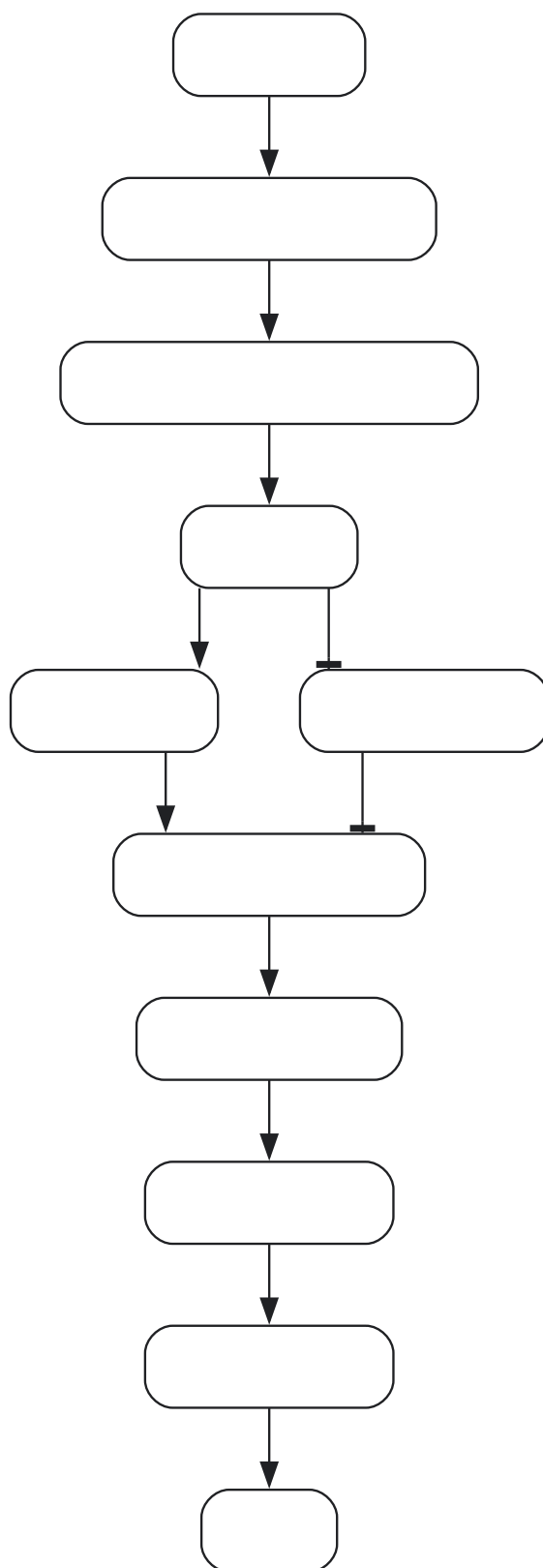
(Data presented here is a representative placeholder and requires the specific experimental data from the primary literature for full accuracy.)

Cell Line	Cancer Type	IC ₅₀ (μ M)
HL-60	Human Promyelocytic Leukemia	Value
SMMC-7721	Human Hepatocellular Carcinoma	Value
A-549	Human Lung Carcinoma	Value
MCF-7	Human Breast Adenocarcinoma	Value
SW-480	Human Colon Adenocarcinoma	Value

The specific IC₅₀ values from the primary research are necessary to draw definitive conclusions about the potency and selectivity of **Rouvovertine C** against these cancer cell lines.

Signaling Pathways and Mechanism of Action

The precise mechanism by which **Rouvovertine C** exerts its cytotoxic effects has not been fully elucidated. Generally, indole alkaloids can induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of topoisomerases. Further research is required to identify the specific molecular targets and signaling pathways modulated by **Rouvovertine C**. A hypothetical signaling pathway leading to apoptosis is depicted below.



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Figure 3. A hypothetical signaling pathway for **Rauvoverfine C**-induced apoptosis.

Conclusion and Future Directions

Rouvovertine C is a structurally complex natural product with promising cytotoxic activity against a range of human cancer cell lines. The data presented in this guide provide a foundational understanding of its chemical and biological properties. Future research should focus on the total synthesis of **Rauvovertine C** and its analogs to enable more extensive structure-activity relationship (SAR) studies. Furthermore, in-depth mechanistic studies are crucial to identify its molecular targets and to validate its therapeutic potential. The development of more potent and selective derivatives could pave the way for new anticancer agents.

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References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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